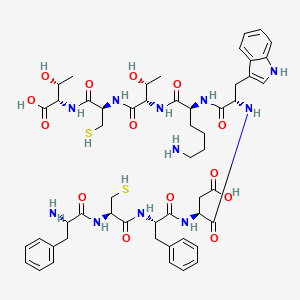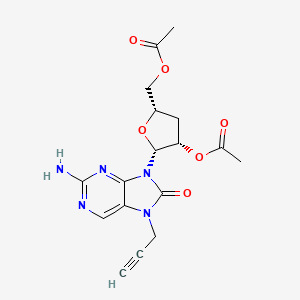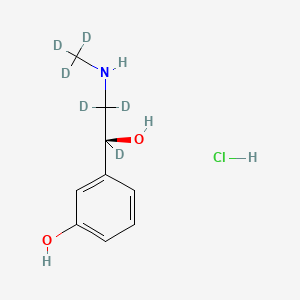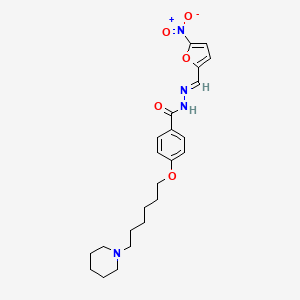
Imipramine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imipramine-d3 (hydrochloride) is a deuterated form of imipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Imipramine-d3 replace the hydrogen atoms, making it useful in various scientific studies, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imipramine-d3 (hydrochloride) involves the incorporation of deuterium into the imipramine molecule. The process typically starts with the synthesis of imipramine, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Imipramine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Imipramine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert imipramine-d3 to its secondary amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted imipramine-d3 derivatives.
Aplicaciones Científicas De Investigación
Imipramine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of imipramine in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of imipramine.
Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of imipramine.
Industry: Applied in the quality control and validation of pharmaceutical formulations containing imipramine.
Mecanismo De Acción
Imipramine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Uniqueness
Imipramine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and pharmacodynamics of imipramine.
Propiedades
Fórmula molecular |
C19H25ClN2 |
|---|---|
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i1D3; |
Clave InChI |
XZZXIYZZBJDEEP-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)




![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)








